4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Overview
Description
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they can act as hydrogen bond donors, which can be beneficial in pharmaceutical applications .
Synthesis Analysis
Difluoromethylation reactions have been a focus of recent research. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be influenced by the surrounding environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions can be accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Scientific Research Applications
Organometallic Chemistry and Molecular Interactions
Fluorinated benzenes, such as those mentioned in the literature, are pivotal in organometallic chemistry, serving as non-coordinating solvents or ligands due to their weak π-electron donation ability. This characteristic makes them excellent candidates for studying metal-centred reactions and catalysis, providing insights into reaction mechanisms and facilitating the development of new catalytic processes. The presence of fluorine atoms influences the electronic properties of the aromatic system, affecting its reactivity and interaction with metal centres, thus offering pathways to novel organometallic complexes with unique reactivities and applications (Pike, Crimmin, & Chaplin, 2017).
Materials Science and Surface Functionalization
Fluoronitrobenzene derivatives, through nucleophilic aromatic substitution reactions, enable the functionalization of surfaces and polymers, leading to materials with tailored properties. These reactions facilitate the introduction of functional groups onto various substrates, including silica particles and carbon surfaces, thereby modifying their physical and chemical properties for specific applications. This approach is crucial in developing advanced materials for sensors, coatings, and biomedical applications, demonstrating the versatility of fluorinated compounds in material science (Roth, Simon, Bellmann, Seifert, & Spange, 2006; Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).
Biochemical Applications
In the biochemical domain, fluorinated compounds are utilized in designing probes for biological imaging and the study of enzyme activities. For instance, near-infrared fluorescence off-on probes based on fluoronitrobenzene derivatives have been developed for imaging nitroreductase in vivo, illustrating the potential of fluorinated compounds in bioimaging and diagnostics. These probes offer advantages such as deep tissue penetration and reduced background fluorescence, facilitating real-time monitoring of biological processes in living organisms (Li, He, Wang, Yang, Shi, & Ma, 2015).
Environmental and Biodegradation Studies
Research on the biodegradation of fluorinated compounds, including difluorobenzenes, underscores the environmental relevance of these substances. Studies on microbial strains capable of degrading fluorobenzenes highlight the importance of understanding the environmental fate and biodegradability of fluorinated pollutants. This research is crucial for developing strategies to mitigate the environmental impact of fluorinated organic compounds and for the bioremediation of contaminated sites (Moreira, Amorim, Carvalho, & Castro, 2009).
Mechanism of Action
The mechanism of action of difluoromethyl compounds can vary depending on their structure and the specific application. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This makes DFMO a powerful tool in the fight against diverse viruses, including SARS-CoV-2 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-89-8 | |
Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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